Nonionic surfactant mixtures varying in the number of repeating ethoxy (oxy-1,2-ethanediyl) groups. They are used as detergents, emulsifiers, wetting agents, defoaming agents, etc. Nonoxynol-9, the compound with 9 repeating ethoxy groups, is a spermatocide, formulated primarily as a component of vaginal foams and creams.
Nonoxinol
CAS No.: 104-35-8
Cat. No.: VC21210093
Molecular Formula: C17H28O2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104-35-8 |
---|---|
Molecular Formula | C17H28O2 |
Molecular Weight | 264.4 g/mol |
IUPAC Name | 2-(4-nonylphenoxy)ethanol |
Standard InChI | InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 |
Standard InChI Key | KUXGUCNZFCVULO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC1=CC=C(C=C1)OCCO |
Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)OCCO |
Colorform | Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes |
Introduction
Production and Chemical Properties
Manufacturing Process
Nonoxynols are synthesized through an ethoxylation process involving alkylphenols. This manufacturing method begins with nonylphenol, derived from phenol and a mixture of nonenes, which serves as the base compound. The ethoxylation reaction adds varying numbers of ethoxy groups to this base, resulting in different nonoxynol variants .
The production process can be controlled to yield specific ethoxylate chain lengths, determining the properties and applications of the resulting nonoxynol compound. The ethoxylation degree affects critical parameters such as solubility, viscosity, and surfactant behavior. Manufacturers can customize the process to produce nonoxynols with precisely tailored characteristics for specific applications across multiple industries .
Physical and Chemical Characteristics
Nonoxynols exhibit varying physical properties depending on their ethoxylate chain length. These differences influence their behavior in formulations and their effectiveness in various applications. Physical characteristics such as solubility, viscosity, and surface tension reduction capabilities are directly related to the number of ethoxy groups present in the molecule .
The surfactant properties of nonoxynols derive from their amphiphilic structure, with the hydrophobic nonylphenol portion and the hydrophilic polyethoxylate chain. This dual-nature structure enables nonoxynols to reduce interfacial tension between otherwise immiscible phases, promoting emulsification, solubilization, and detergency functions. These properties make nonoxynols valuable ingredients in numerous product formulations across industrial, cosmetic, and pharmaceutical applications .
Types and Applications of Nonoxynol
Variation by Ethoxy Groups
Nonoxynols are categorized based on the average number of ethoxy groups they contain. This classification system directly relates to their physical properties and functional characteristics. Common variants include nonoxynol-4, nonoxynol-7, nonoxynol-9, nonoxynol-10, nonoxynol-14, nonoxynol-15, nonoxynol-18, nonoxynol-30, nonoxynol-40, and nonoxynol-50. Each variant possesses specific solubility profiles, viscosity characteristics, and functional properties that determine its suitability for particular applications .
The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the safety of numerous nonoxynol variants, including nonoxynols-2, -4, -8, -9, -10, -12, -14, -15, -30, -40, and -50 for cosmetic applications. Their evaluations included additional variants in subsequent assessments, expanding to include nonoxynols-1, -3, -5, -6, -7, and -8, demonstrating the wide range of nonoxynol types utilized in consumer products .
Industrial and Consumer Applications
Nonoxynols find widespread use across multiple industries due to their versatile surfactant properties. In industrial settings, they function as effective detergents, emulsifiers, wetting agents, and defoaming agents. Their ability to reduce surface tension makes them valuable in numerous manufacturing processes and formulations .
In cosmetic applications, nonoxynols have historically been incorporated into various hair care products and other personal care formulations, though regulatory restrictions have increasingly limited their use in many regions. The CIR safety assessments have established guidelines for concentration and use patterns in cosmetic formulations to ensure consumer safety .
Nonoxynol-9 holds a unique position among nonoxynol variants as the only one extensively used in pharmaceutical applications, specifically as a spermicide. It is formulated primarily as a component of vaginal foams, creams, and as a coating on condoms. Its spermicidal activity depends on its surfactant properties, which disrupt sperm cell membranes .
Pharmacokinetics and Toxicological Profile
Absorption and Metabolism
Research into the pharmacokinetics of nonoxynols provides valuable insights into their behavior in biological systems. Studies examining nonoxynol-9 administered vaginally to New Zealand White rabbits revealed important metabolic patterns. After administration at doses of 100 mg/kg and 300 mg/kg, plasma analysis showed a mean peak concentration (Cmax) of 4.87 ± 0.3 ng/ml achieved at 1 hour post-dosing. The compound was rapidly eliminated from plasma with a terminal half-life of 1.45 ± 0.07 hours, indicating efficient clearance from the circulatory system .
Percutaneous absorption studies of nonoxynols-4 and -9 using human, porcine, and rat skin samples in flow-through diffusion cells provided data on transdermal penetration capabilities. These studies utilized topical solutions of 0.1%, 1%, and 10% 14C-nonoxynol-4 in PEG-400 and 0.1%, 1%, and 10% aqueous 14C-nonoxynol-9, offering valuable comparative data on skin permeability across species .
When metabolized in biological systems, nonoxynol compounds have been found to produce free nonylphenol, raising additional toxicological considerations given the known endocrine-disrupting potential of nonylphenol .
Carcinogenicity Assessment
The carcinogenic potential of nonoxynol compounds has been investigated through long-term studies. In a 104-week carcinogenicity study using female B6C3F1 mice, nonoxynol-10 was administered in the diet at concentrations of 500 ppm, 1500 ppm, and 4500 ppm. Pathological and microscopic examinations revealed no changes attributable to nonoxynol-10 exposure. Additionally, histological examination found no increased occurrence of neoplastic or non-neoplastic lesions in any dietary group, leading researchers to classify nonoxynol-10 as noncarcinogenic in this model .
Human studies have also contributed to the safety profile of nonoxynol compounds. A randomized trial conducted between 1998 and 2002 at 14 US sites evaluated the safety of five nonoxynol-9 spermicides in 1,536 women aged 18-40 years. The formulations included three gels containing nonoxynol-9 at doses of 52.5, 100, and 150 mg, as well as a film and suppository each containing 100 mg nonoxynol-9. Papanicolaou smear analysis was performed on 640 participants, with cytology results classified as normal or abnormal. The study provided valuable human safety data on these formulations .
Analytical Methods and Determination
Chromatographic Methods for Nonoxynol Analysis
Researchers have developed specialized analytical techniques for quantifying nonoxynol compounds in pharmaceutical formulations. A notable example is the reversed-phase liquid chromatographic (RPLC) method developed for determining nonoxynol-9 (1.90-2.10%, w/w) in gel formulations. This method achieved chromatographic separation using methanol-water (83:17, v/v) as the mobile phase through a Nucleosil Cyano column with UV detection at 289 nm .
The developed RPLC method demonstrated excellent performance characteristics, with a linear calibration curve over the concentration range of 0.05-0.35 mg/mL (R² = 0.9997). Recovery rates from gel formulations were impressive, ranging from 99.87-100.04%, indicating high accuracy. The method also showed excellent precision, with mean percent relative standard deviation values for intra- and inter-day precision studies less than 1.0%. With a detection limit of 0.0065 μg/mL, the method provided sufficient sensitivity for reliable quantification. Importantly, the assay remained unaffected by small but deliberate variations, demonstrating its robustness for routine analytical applications .
Regulatory Status and Environmental Concerns
Toxicity Concerns and Regulatory Actions
Environmental and health concerns regarding nonoxynols have grown substantially since the 1990s. Research has established that these surfactants exhibit mild to medium estrogenic activity, raising concerns about their potential impact on endocrine systems in humans and wildlife. This estrogenic function has prompted regulatory scrutiny and subsequent restrictions in many jurisdictions .
In response to these concerns, the European Commission has implemented significant restrictions through the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) legislation. On January 14, 2016, the Commission amended existing restrictions on nonylphenol ethoxylates (NPE), limiting their use across multiple applications including industrial and institutional cleaning, domestic cleaning, cosmetics, and as co-formulants in pesticides. These restrictions specifically address spermicidal applications, which predominantly utilize nonoxynol-9 .
Similarly, U.S. regulations have effectively restricted nonoxynols for commercial "down-the-drain" applications. U.S. laundry manufacturers have voluntarily discontinued the use of these compounds in response to environmental concerns. These regulatory actions and industry initiatives reflect growing recognition of the potential environmental impacts of nonoxynol compounds .
Environmental Impact Assessment
The environmental footprint of nonoxynols centers primarily on their degradation products, particularly nonylphenol, which has been identified as an endocrine disruptor. Research has demonstrated that nonoxynol metabolizes into free nonylphenol in biological systems, presenting a potential pathway for environmental contamination .
The persistence of nonylphenol in aquatic environments and its potential to bioaccumulate in organisms represents a significant environmental concern. The compound's estrogenic properties can disrupt reproductive systems in wildlife, potentially affecting population dynamics and ecosystem health. These ecological considerations have played a central role in the regulatory decisions limiting nonoxynol use in various applications .
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